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Compound of Interest

Compound Name: 4'-Methoxyagarotetrol

Cat. No.: B11938026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Methoxyagarotetrol, a natural compound found in Aquilaria sinensis (Lour.). Due to the limited
availability of direct spectroscopic data for 4'-Methoxyagarotetrol in publicly accessible
databases, this document compiles and analyzes data from structurally analogous compounds
to predict and interpret its spectral characteristics. This approach offers a robust framework for
researchers engaged in the isolation, characterization, and synthetic development of this and
related compounds.

Chemical Structure

4'-Methoxyagarotetrol possesses a complex chemical architecture, featuring a chromone
core linked to a highly substituted tetrahydroxytetralone-like moiety via a 2-(4-
methoxyphenyl)ethyl group.

Molecular Formula: C1sH2007 Molecular Weight: 348.35 g/mol SMILES: O=C1C2=C(--
INVALID-LINK--O)O">C@HO)OC(CCC3=CC=C(C=C3)0C)=C1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) data for 4'-Methoxyagarotetrol, based on the analysis of
its constituent structural motifs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra of 4'-Methoxyagarotetrol are predicted to be complex due to the
numerous stereocenters and aromatic protons. The data presented below is an amalgamation
of reported values for 2-(2-(4-methoxyphenyl)ethyl)chromones and polyhydroxylated tetralone
derivatives.

Table 1: Predicted *H NMR Data for 4'-Methoxyagarotetrol

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.8-8.0 d 1H H-5 (Chromone)
H-6, H-7, H-8
~6.8-7.5 m 3H
(Chromone)
H-2', H-6'
~7.15 d 2H
(Methoxyphenyl)
H-3', H-5'
~6.85 d 2H
(Methoxyphenyl)
~6.1-6.3 S 1H H-3 (Chromone)
CH-OH protons
~4.0-45 m 4H _
(Tetralone moiety)
3.79 s 3H -OCHs
-CHz2-CHa2- (Ethyl
~2.8-3.1 m 4H

bridge)

Table 2: Predicted 13C NMR Data for 4'-Methoxyagarotetrol
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Chemical Shift (6, ppm) Assignment

~175 - 180 C-4 (Chromone C=0)

~160 - 165 C-2, C-8a (Chromone)

~158 C-4' (Methoxyphenyl)

~110 - 140 Aromatic C (Chromone & Methoxyphenyl)
~130 C-2', C-6' (Methoxyphenyl)

~114 C-3', C-5' (Methoxyphenyl)

~70-80 CH-OH carbons (Tetralone moiety)

55.3 -OCHs

~30-40 -CHz-CH2- (Ethyl bridge)

Mass Spectrometry (MS)

High-resolution mass spectrometry with a soft ionization technique like Electrospray lonization
(ESI) is expected to show a prominent protonated molecular ion [M+H]* at m/z 349.1231.

Table 3: Predicted Mass Spectrometry Data for 4'-Methoxyagarotetrol
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m/z (Predicted) lon Fragmentation Pathway
349.1231 [M+H]* Protonated molecule

Loss of a water molecule from
331.1125 [M+H - H20]* _

the polyol moiety.

Sequential loss of two water
313.1019 [M+H - 2H20]*

molecules.

Sequential loss of three water
295.0914 [M+H - 3H20]*

molecules.

Cleavage of the ethyl bridge,
161.0597 [C10H90O2]* yielding the 2-methylchromone

fragment.

Cleavage yielding the 4-
135.0805 [CoH1:0]* -

methoxyphenylethyl cation.

Tropylium ion from the 4-
121.0648 [CsHsO]*

methoxyphenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4'-Methoxyagarotetrol is predicted to be characterized by strong

absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Table 4: Predicted IR Data for 4'-Methoxyagarotetrol
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Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretching (polyol)
3100 - 3000 Medium C-H stretching (aromatic)
2950 - 2850 Medium C-H stretching (aliphatic)
~1650 Strong C=0 stretching (chromone)
~1610, 1580, 1510 Medium C=C stretching (aromatic)

C-O stretching (aryl ether, -

~1250 Strong OCH:)
3

~1100 - 1000 Strong C-O stretching (alcohols)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility
and data validation. Below are generalized protocols for NMR, MS, and IR analysis of natural
products like 4'-Methoxyagarotetrol.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or MeOD).

 Instrument: A high-field NMR spectrometer (=400 MHz) equipped with a cryoprobe is
recommended for optimal resolution and sensitivity.

e 1D Spectra Acquisition:

o 'H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-64
scans.

o 13C NMR: Acquire with a spectral width of 200-250 ppm, a relaxation delay of 2-5 s, and
1024 or more scans. DEPT-135 and DEPT-90 experiments should be performed to aid in
carbon multiplicity assignment.
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e 2D Spectra Acquisition:
o COSY (Correlation Spectroscopy): To establish 1H-1H spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, crucial for connecting spin systems and
elucidating the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the stereochemistry through spatial proximity of
protons.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution (1-10 pg/mL) of the sample in a suitable
solvent (e.g., methanol, acetonitrile, or a mixture with water). An acid (e.g., formic acid) or
base (e.g., ammonium hydroxide) may be added to promote ionization.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with
an electrospray ionization (ESI) source is ideal.

o Data Acquisition:

o Full Scan MS: Acquire data in both positive and negative ion modes over a mass range of
m/z 100-1000.

o Tandem MS (MS/MS): Select the molecular ion [M+H]* or [M-H]~ for collision-induced
dissociation (CID) to obtain fragmentation patterns. Varying the collision energy can
provide more detailed structural information.

Infrared Spectroscopy Protocol

e Sample Preparation:
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o Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder
and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)
accessory for direct analysis of the solid sample.

o Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) and
allow the solvent to evaporate.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum over a range of 4000-400 cm~* with a resolution of 4
cm~*. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Signaling Pathways and Biological Activity

2-(2-phenylethyl)chromones, the class of compounds to which 4'-Methoxyagarotetrol
belongs, have been reported to exhibit a range of biological activities.[1][2][3] These activities
suggest potential interactions with various cellular signaling pathways.

Potential Biological Activities

Modulation of
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4'-Methoxyagarotetrol

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b11938026?utm_src=pdf-body
https://www.researchgate.net/publication/364595348_Chemical_and_Bioactivity_Diversity_of_2-2-Phenylethylchromones_in_Agarwood_A_Review
https://www.tandfonline.com/doi/full/10.1080/14786419.2014.991323
https://www.researchgate.net/publication/360075497_Occurrence_synthesis_and_biological_activity_of_2-2-phenyethylchromones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Potential biological activities of 4'-Methoxyagarotetrol.
The workflow for the spectroscopic analysis and characterization of 4'-Methoxyagarotetrol

can be visualized as follows:
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Caption: Workflow for spectroscopic analysis of 4'-Methoxyagarotetrol.

This guide serves as a foundational resource for the spectroscopic investigation of 4'-
Methoxyagarotetrol. The predictive data and standardized protocols provided herein are
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intended to facilitate the unambiguous structural determination and further biological evaluation
of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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